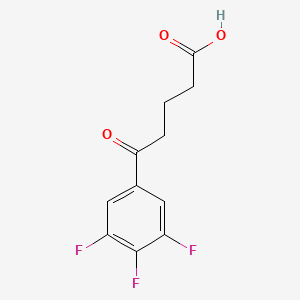

5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid

説明

特性

IUPAC Name |

5-oxo-5-(3,4,5-trifluorophenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c12-7-4-6(5-8(13)11(7)14)9(15)2-1-3-10(16)17/h4-5H,1-3H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXJLAGQPSJXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598252 | |

| Record name | 5-Oxo-5-(3,4,5-trifluorophenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-89-4 | |

| Record name | 5-Oxo-5-(3,4,5-trifluorophenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid

Executive Summary & Molecular Identity

5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid (CAS: 898765-89-4) is a highly specialized fluorinated building block utilized extensively in medicinal chemistry and agrochemical development,[1]. Structurally, it is a 1,5-dicarbonyl derivative featuring a terminal carboxylic acid and a ketone adjacent to an electron-deficient 3,4,5-trifluorophenyl ring. This unique structural motif makes it an ideal precursor for synthesizing complex heterocycles, such as pyridazinones, and for modulating the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have designed this guide to move beyond basic specifications. Here, we will dissect the causality behind its physicochemical behavior and provide field-proven, self-validating protocols for its laboratory application.

Physicochemical Properties & Predictive Profiling

Understanding the physicochemical baseline of a building block is critical before integrating it into a synthetic pipeline. The introduction of three fluorine atoms significantly alters the electron density of the aromatic ring, directly impacting the molecule's lipophilicity (LogP) and the electrophilicity of the adjacent ketone,[2].

Quantitative Data Summary

| Property | Value | Mechanistic Implication |

| Molecular Formula | C₁₁H₉F₃O₃ | Defines the exact mass and isotopic distribution for MS validation. |

| Molecular Weight | 246.18 g/mol | Optimal low-MW fragment for lead-oriented synthesis (Rule of 3 compliant). |

| CAS Number | 898765-89-4,[1] | Unique registry identifier for procurement and safety tracking. |

| Predicted pKa | ~4.6 (Carboxylic Acid) | Dictates ionization state at physiological pH; highly soluble in basic media. |

| Predicted LogP | ~2.4 | The trifluoro-substitution enhances lipophilicity compared to the non-fluorinated analog[3],[4], improving membrane permeability. |

| Topological Polar Surface Area (TPSA) | 54.37 Ų | Excellent range for blood-brain barrier (BBB) penetration if required in the final API. |

| H-Bond Donors / Acceptors | 1 / 6 | The fluorine atoms and carbonyl oxygens act as weak-to-strong H-bond acceptors[5]. |

Structural Reactivity & Mechanistic Insights

The utility of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid stems from three orthogonal reactive sites. Understanding the electronic interplay between these sites is crucial for regioselective synthesis.

-

The Carboxylic Acid Tail: Undergoes standard esterification and amidation. Because it is separated from the ketone by three methylene groups, it does not suffer from significant steric hindrance or electronic deactivation.

-

The 1,5-Dicarbonyl System: The spatial arrangement of the ketone and carboxylic acid makes this molecule a classic precursor for heterocyclization. Treatment with hydrazines leads to the formation of 4,5-dihydro-2H-pyridazin-3-ones.

-

Nucleophilic Aromatic Substitution (SNAr): The 3,4,5-trifluoro pattern strongly withdraws electron density via inductive (-I) effects. The fluorine at the C4 position (para to the ketone) is highly activated. The ketone acts as an electron-withdrawing group (EWG), stabilizing the Meisenheimer complex intermediate, allowing for selective SNAr displacement of the C4-fluorine by amines or thiolates.

Fig 1: Primary synthetic reactivity pathways of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid.

Experimental Protocols & Workflows

To ensure scientific integrity, every protocol must be a self-validating system . This means incorporating internal controls that prove the assay worked independently of the test compound's result.

Protocol 1: Thermodynamic Solubility Assessment

Causality: Kinetic solubility often overestimates true solubility due to transient supersaturation. Thermodynamic solubility in buffered aqueous media provides the accurate baseline data required for formulation and biological assay design.

Step-by-Step Methodology:

-

Preparation: Add 5 mg of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid to 1 mL of phosphate buffer (pH 7.4) in a 2 mL glass HPLC vial.

-

Incubation: Cap the vial and incubate at 37°C for 24 hours with orbital shaking (200 rpm) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid.

-

Filtration: Carefully draw the supernatant and filter through a 0.22 µm PTFE syringe filter.

-

Quantification: Analyze via RP-HPLC-UV (C18 column, gradient of Acetonitrile/Water with 0.1% TFA).

-

System Validation: Run a parallel sample of a known standard (e.g., ). If the standard's calculated solubility deviates by >5% from literature values, the incubation equilibrium was not reached, and the assay must be repeated.

Protocol 2: Synthesis of 6-(3,4,5-trifluorophenyl)-4,5-dihydro-2H-pyridazin-3-one

Causality: The condensation of the ketone with hydrazine forms a hydrazone intermediate. The proximity of the terminal carboxylic acid drives a spontaneous intramolecular cyclization, yielding a privileged pyridazinone scaffold.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid in 5 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.2 mmol of hydrazine hydrate dropwise at room temperature under constant stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4 hours.

-

System Validation (In-Process Control): At 3 hours, pull a 10 µL aliquot, dilute in methanol, and run LC-MS. The reaction is validated as complete only when the starting material mass (m/z 245 [M-H]-) is entirely replaced by the product mass (m/z 243 [M+H]+).

-

Isolation: Cool the mixture to 0°C in an ice bath to induce precipitation. Filter the resulting crystals, wash with 2 mL of cold ethanol, and dry under vacuum at 40°C overnight.

Fig 2: Self-validating physicochemical characterization workflow for ADME profiling.

Analytical Characterization Standards

To confirm the identity and purity of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid upon receipt or post-synthesis, the following analytical signatures should be validated:

-

¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic multiplet of the aliphatic chain (valeric acid backbone) between 1.80–2.90 ppm. The aromatic protons of the 3,4,5-trifluorophenyl group will appear as a distinct multiplet around 7.70–7.90 ppm due to complex scalar coupling with the adjacent fluorine atoms.

-

¹⁹F NMR (376 MHz, DMSO-d₆): Essential for verifying the trifluoro substitution. You will observe two signals: a doublet/multiplet for the meta-fluorines (positions 3 and 5) and a triplet/multiplet for the para-fluorine (position 4).

-

FT-IR (ATR): Broad O-H stretch at 3200–2500 cm⁻¹ (carboxylic acid), sharp C=O stretch at ~1710 cm⁻¹ (acid carbonyl), and a distinct C=O stretch at ~1690 cm⁻¹ (aryl ketone)[3],[5].

References

Sources

5-Oxo-5-(3,4,5-trifluorophenyl)valeric Acid (CAS: 898765-89-4): A Strategic Fluorinated Building Block in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine is no longer an empirical afterthought; it is a fundamental design principle[1]. As a Senior Application Scientist navigating the complexities of lead optimization, I frequently rely on highly functionalized intermediates to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid (CAS: 898765-89-4) is one such premium building block.

Featuring a highly electron-deficient 3,4,5-trifluorophenyl ring coupled to a versatile oxo-valeric acid linker, this molecule serves as a bifunctional scaffold. It enables the rapid construction of complex heterocycles and functionalized amides while simultaneously imparting the profound metabolic stability and lipophilicity characteristic of polyfluorinated arenes [2]. This whitepaper provides an in-depth technical guide to the physicochemical rationale, synthetic utility, and experimental handling of this critical intermediate.

Physicochemical Profiling & Structural Rationale

The utility of 5-oxo-5-(3,4,5-trifluorophenyl)valeric acid lies in the synergistic relationship between its two primary structural domains: the fluorinated aryl ring and the aliphatic keto-acid tail.

The 3,4,5-Trifluorophenyl Pharmacophore

The introduction of a 3,4,5-trifluoro substitution pattern is a calculated maneuver to overcome common attrition factors in drug development:

-

Metabolic Stability: Cytochrome P450 (CYP450) enzymes frequently oxidize electron-rich aromatic rings, typically at the para position. The para-fluorine atom directly blocks this metabolic soft spot. Furthermore, the two meta-fluorines exert a profound inductive electron-withdrawing effect (-I), drastically lowering the electron density of the entire ring and rendering it highly resistant to electrophilic oxidative attack [3].

-

Target Affinity via Halogen Bonding: The highly electronegative fluorine atoms create a localized region of positive electrostatic potential (the "σ-hole") on the halogen axis. This enables orthogonal halogen bonding with backbone carbonyls in target protein binding pockets, significantly enhancing binding affinity compared to non-fluorinated analogs [4].

The Oxo-Valeric Acid Linker

The 5-carbon chain terminating in a carboxylic acid, with a ketone at the benzylic position, provides a highly modular synthetic handle.

-

Bifunctionality: The distinct reactivity of the ketone (electrophilic center for reductive aminations or hydrazone formation) and the carboxylic acid (for amide couplings or esterifications) allows for orthogonal functionalization.

-

Heterocycle Precursor: 5-Oxo-acids are classic, highly efficient precursors for the synthesis of 6-membered heterocycles, most notably 4,5-dihydro-3(2H)-pyridazinones, which act as excellent bioisosteres for amides in central nervous system (CNS) and cardiovascular drug design.

Physicochemical Data Summary

To facilitate precise stoichiometric calculations and analytical tracking, the core physicochemical properties of the building block are summarized below.

| Property | Value / Description |

| Chemical Name | 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid |

| CAS Registry Number | 898765-89-4 |

| Molecular Formula | C₁₁H₉F₃O₃ |

| Molecular Weight | 246.18 g/mol |

| Appearance | Solid (typically white to off-white powder) |

| Hydrogen Bond Donors | 1 (Carboxylic acid) |

| Hydrogen Bond Acceptors | 6 (3x Fluorine, 3x Oxygen) |

| Rotatable Bonds | 5 |

| Synthetic Utility | Heterocycle synthesis, Amide coupling, Reductive amination |

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways that can be accessed using this building block, demonstrating its role in generating optimized lead compounds.

Figure 1. Divergent synthetic pathways of the title compound in drug design.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the workflow: each reagent choice and analytical checkpoint is explicitly justified.

Protocol 1: Synthesis of a 6-(3,4,5-Trifluorophenyl)-4,5-dihydro-3(2H)-pyridazinone Scaffold

Rationale: The condensation of the 5-oxo-acid with hydrazine hydrate forms an intermediate hydrazone at the ketone. The nucleophilic nitrogen of the hydrazone then spontaneously attacks the carboxylic acid (under thermal conditions), driving a dehydrative cyclization to form the highly stable pyridazinone ring.

Step-by-Step Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-oxo-5-(3,4,5-trifluorophenyl)valeric acid (1.0 mmol, 246 mg) in absolute ethanol (10 mL). Causality: Ethanol provides a protic environment that facilitates hydrazone formation while maintaining solubility at reflux.

-

Reagent Addition: Add hydrazine monohydrate (1.2 mmol, ~60 µL) dropwise at room temperature.

-

Cyclization: Heat the reaction mixture to reflux (approx. 80°C) and stir for 4 hours.

-

Reaction Monitoring (Validation Checkpoint 1): Perform TLC (Eluent: 50% EtOAc in Hexanes). The starting material (acid, Rf ~0.1 with tailing) should be consumed, replaced by a new, less polar UV-active spot (pyridazinone, Rf ~0.4).

-

Workup: Cool the mixture to 0°C in an ice bath. The product typically precipitates as a crystalline solid. Filter the precipitate under vacuum and wash with cold ethanol (2 x 5 mL).

-

Analytical Validation (Validation Checkpoint 2): Analyze via LC-MS. The expected mass is [M+H]⁺ = 243.1. ¹H NMR should show the disappearance of the carboxylic acid proton and the appearance of a broad singlet (~10.5 ppm) corresponding to the pyridazinone NH.

Protocol 2: Orthogonal C-Terminal Amide Coupling

Rationale: When the linear aliphatic chain needs to be extended without altering the benzylic ketone (reserving it for later late-stage functionalization, such as reductive amination), a mild amide coupling is employed. HATU is chosen as the coupling reagent due to its high efficiency and minimal epimerization risk, while DIPEA acts as a non-nucleophilic base.

Step-by-Step Procedure:

-

Activation: Dissolve 5-oxo-5-(3,4,5-trifluorophenyl)valeric acid (1.0 mmol, 246 mg) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL) followed by HATU (1.2 mmol, 456 mg).

-

Intermediate Formation: Stir at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete formation of the highly reactive HOAt ester, preventing the amine from reacting directly with the coupling reagent.

-

Coupling: Add the desired primary amine (R-NH₂, 1.1 mmol) to the activated mixture. Stir at room temperature for 2 hours.

-

Workup: Quench the reaction by adding water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL) to remove DMF and unreacted basic/acidic impurities. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Analytical Validation (Validation Checkpoint): Confirm the structure via ¹³C NMR. The spectrum must show two distinct carbonyl peaks: one for the newly formed amide (~172 ppm) and one for the preserved benzylic ketone (~196 ppm), confirming that the ketone was not inadvertently modified.

References

-

Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Source: Chemical Papers (via PMC, National Institutes of Health). URL: [Link][1]

-

Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Source: Pharmaceuticals (via PMC, National Institutes of Health). URL: [Link][2]

Sources

The Strategic Derivatization of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric Acid: A Technical Guide to Pharmacophore Optimization and Biological Evaluation

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among fluorinated building blocks, 5-oxo-5-(3,4,5-trifluorophenyl)valeric acid (and its closely related pentanoic acid analogues) serves as a highly versatile, privileged scaffold. This whitepaper provides an in-depth technical analysis of how this specific keto-acid is derivatized into potent heterocyclic pharmacophores, exploring the causality behind its biological efficacy across oncology, infectious diseases, and neurodegeneration.

Structural Rationale: The 3,4,5-Trifluorophenyl Pharmacophore

The selection of the 3,4,5-trifluorophenyl moiety is not merely a structural embellishment; it is a calculated bioisosteric replacement designed to solve specific pharmacokinetic bottlenecks.

-

Metabolic Shielding: The substitution of fluorine at the highly reactive para and meta positions effectively abrogates cytochrome P450-mediated oxidative metabolism, significantly enhancing the compound's half-life[1].

-

Deep Pocket Engagement: The high electronegativity and low polarizability of the C-F bond alter the electron density of the aromatic ring. This enables the ring to penetrate deep into hydrophobic enzyme pockets and participate in intricate, water-mediated hydrogen bonding networks that non-fluorinated analogues cannot access[2].

-

Synthetic Versatility: The valeric acid side chain, featuring both a ketone and a terminal carboxylic acid, provides a flexible bifunctional linker. This allows for straightforward condensation and cyclization reactions into rigid heterocycles (e.g., oxadiazoles, pyrimidines, and polycyclic pyridines) that pre-organize the pharmacophore for optimal target engagement[3].

Fig 1. Synthetic divergence of 5-oxo-5-(3,4,5-trifluorophenyl)valeric acid to biological targets.

Primary Biological Activities & Target Mechanisms

Oncology: Tubulin Inhibition via Oxadiazole Derivatives

Derivatization of the valeric acid core into yields potent anticancer agents[4]. The 1,3,4-oxadiazole core acts as a rigid, planar bioisostere for amide bonds. This rigidity pre-organizes the 3,4,5-trifluorophenyl group, optimizing its spatial geometry to bind effectively within the colchicine binding site of tubulin, thereby disrupting microtubule dynamics and inducing G2/M phase cell cycle arrest[5]. Specific derivatives have demonstrated a Percent Growth Inhibition (PGI) of up to 86.61% against CNS cancer cell lines like SNB-19, outperforming standard chemotherapeutics[4].

Infectious Disease: PfDHFR Inhibition in Malaria

In the pursuit of novel antimalarials targeting Plasmodium falciparum dihydrofolate reductase (PfDHFR), the 3,4,5-trifluorophenyl moiety has proven critical for overcoming drug resistance. Structural biology studies demonstrate that the of PfDHFR compared to non-fluorinated analogues[2]. This deep insertion facilitates an intricate network of water-mediated hydrogen bonds, anchoring the inhibitor and drastically reducing the off-rate ( koff ), which is essential for maintaining efficacy against mutant Plasmodium strains[2].

Neurodegeneration: Aβ-Induced Pathology Modulation

Aliphatic analogues, such as, are utilized as critical intermediates in the synthesis of complex polycyclic pyridines[6]. These polycyclic architectures act as therapeutic agents against diseases induced by amyloid-beta (Aβ) accumulation (e.g., Alzheimer's disease). The high lipophilicity imparted by the trifluorophenyl group is a key driver for enhancing Blood-Brain Barrier (BBB) permeability, ensuring adequate central nervous system exposure[6].

Cellular Signaling: EPAC Antagonism

Hydrazonoyl cyanide derivatives incorporating the 3,4,5-trifluorophenyl moiety have been identified as potent antagonists of[7]. The inclusion of the trifluorophenyl group enhances binding affinity compared to mono- or di-substituted halogenated analogues, yielding IC50 values in the low micromolar range (1.6–3.0 μM) and providing highly selective pharmacological probes for dissecting cAMP signaling pathways[7].

Quantitative Efficacy Profile

The following table summarizes the quantitative biological data of key derivatives synthesized from the 3,4,5-trifluorophenyl core:

| Compound Class | Primary Target | Disease Indication | Key Efficacy Metric | Reference |

| N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines | Tubulin (Colchicine site) | CNS Cancer (SNB-19) | PGI = 86.61% | [4] |

| 3,4,5-Trifluorophenyl pyrimidine derivatives | PfDHFR (S1 Pocket) | Malaria (P. falciparum) | High affinity ( koff reduction) | [2] |

| 5-chloro-2-(3,4,5-trifluorophenyl)pentanoic acid hydrazides | Amyloid-beta (Aβ) | Alzheimer's Disease | In vivo Aβ plaque reduction | [6] |

| 2-(Isoxazol-3-yl)-2-oxo-N′-(3,4,5-trifluorophenyl)acetohydrazonoyl Cyanides | EPAC2 | Cellular Signaling | IC50 = 1.6–3.0 μM | [7] |

Experimental Protocols: Synthesis & Validation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems , incorporating internal quality control metrics to verify causality and mechanism of action.

Protocol A: Oxidative Cyclization to 1,3,4-Oxadiazole Cores

This protocol details the transformation of the linear hydrazone intermediate into the rigid 1,3,4-oxadiazole pharmacophore.

-

Preparation: Dissolve 1.0 mmol of (E)-N-aryl-2-(3,4,5-trifluorobenzylidene)hydrazine-1-carboxamide in 15 mL of absolute ethanol[4].

-

Oxidation: Add 0.625 mmol of Chloramine-T. Causality Note: Chloramine-T is selected because it provides a highly controlled oxidative environment, facilitating the abstraction of hydrogen to drive intramolecular cyclization without over-oxidizing the electron-deficient trifluorophenyl ring[4].

-

Reflux: Heat the mixture to reflux for 4 hours.

-

Self-Validating QC Step 1 (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexane:EtOAc 7:3). The complete disappearance of the starting material spot and the emergence of a distinct, lower Rf spot confirms successful cyclization.

-

Self-Validating QC Step 2 (NMR): Post-purification, conduct 19F NMR spectroscopy. The preservation of the characteristic multiplet (typically between -134 ppm and -162 ppm) validates that the sensitive 3,4,5-trifluorophenyl ring did not undergo unintended nucleophilic aromatic substitution ( SNAr ) during the oxidative stress.

Protocol B: In Vitro Tubulin Polymerization Assay

To prove that the phenotypic cytotoxicity of the oxadiazole derivatives is directly caused by tubulin inhibition, a cell-free polymerization assay must be conducted.

-

Reagent Prep: Prepare porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2 , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

-

Compound Incubation: Add the 3,4,5-trifluorophenyl derivative at a final concentration of 10 μM.

-

Kinetic Monitoring: Transfer the mixture to a 384-well plate and monitor fluorescence (excitation 360 nm, emission 420 nm) or absorbance at 340 nm at 37°C for 60 minutes.

-

Self-Validating QC Step: The assay's dynamic range must be internally validated.

-

Positive Control: Paclitaxel (10 μM) must show a >2-fold increase in the Vmax of polymerization.

-

Reference Control: Colchicine (10 μM) must show a >50% reduction in Vmax compared to the vehicle (DMSO) control.

-

Data Integrity: If the baseline fluorescence of the vehicle control does not reach a stable plateau within 45 minutes, the tubulin preparation is compromised, and the data must be discarded. A reduction in Vmax by the test compound confirms direct binding to the colchicine site.

-

Conclusion

The 5-oxo-5-(3,4,5-trifluorophenyl)valeric acid scaffold is a masterclass in rational drug design. By leveraging the unique steric and electronic properties of the 3,4,5-trifluorophenyl group, medicinal chemists can synthesize a diverse array of heterocyclic compounds that exhibit profound biological activity across multiple therapeutic areas. The protocols and structural rationales provided herein serve as a foundational guide for researchers looking to exploit this privileged pharmacophore in next-generation drug development.

References

-

Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations | ACS Omega Source: ACS Publications URL:[Link]

-

Driving antimalarial design through understanding of target mechanism Source: Portland Press (Biochemical Journal) URL:[Link]

- US9453000B2 - Polycyclic compound Source: Google Patents URL

-

Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists Source: PMC (Journal of Medicinal Chemistry) URL:[Link]

Sources

- 1. 3,4,5-Trifluorotoluene|CAS 284463-96-3 [benchchem.com]

- 2. portlandpress.com [portlandpress.com]

- 3. 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | 1340040-21-2 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US9453000B2 - Polycyclic compound - Google Patents [patents.google.com]

- 7. Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Novel 5-Oxo-5-(3,4,5-trifluorophenyl)valeric Acid Analogs

Abstract

This technical guide provides a comprehensive overview of the strategic design, synthesis, and characterization of novel 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid analogs. The incorporation of a trifluorinated phenyl ring into a valeric acid scaffold presents a compelling strategy in modern medicinal chemistry, aiming to leverage the unique physicochemical properties of fluorine to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of potential therapeutic agents. This document details a robust synthetic methodology centered around the Friedel-Crafts acylation, outlines comprehensive characterization techniques, and explores the rationale for the development of this class of compounds, thereby providing a foundational resource for researchers in drug discovery and development.

Introduction: The Rationale for Trifluorinated Keto Acids in Drug Discovery

The pursuit of novel chemical entities with enhanced therapeutic potential is a cornerstone of pharmaceutical research. The strategic incorporation of fluorine into drug candidates has become a powerful tool to optimize molecular properties. The trifluoromethyl group, in particular, is known to significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] When coupled with a keto-acid scaffold, such as 5-oxo-5-phenylvaleric acid, the resulting molecule presents a unique pharmacophore with potential applications across various therapeutic areas.

The 5-oxo-5-phenylvaleric acid backbone itself has been explored as a scaffold for various biologically active molecules. Valeric acid and its derivatives are known to exhibit a range of biological activities, including acting as inhibitors of histone deacetylase (HDAC), which has implications in cancer and neurological disorders. The introduction of a trifluorinated phenyl ring is hypothesized to enhance these properties by:

-

Increased Metabolic Stability: The high strength of the carbon-fluorine bond makes the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the three fluorine atoms can alter the electronic distribution of the phenyl ring, potentially leading to more favorable interactions with target proteins.

-

Improved Pharmacokinetics: The lipophilicity conferred by the trifluorophenyl group can improve membrane permeability and oral bioavailability.

This guide will focus on the synthesis of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid as a lead compound and discuss the rationale and methods for generating a library of analogs for structure-activity relationship (SAR) studies.

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The cornerstone of the synthesis of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid is the Friedel-Crafts acylation.[2][3][4] This classic yet powerful reaction allows for the direct introduction of an acyl group onto an aromatic ring. In this case, 1,2,3-trifluorobenzene is acylated with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Mechanism and Causality of Experimental Choices

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of glutaric anhydride, followed by the cleavage of a C-O bond to generate a highly reactive acylium ion.

-

Electrophilic Attack: The electron-rich π-system of the 1,2,3-trifluorobenzene attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).

-

Rearomatization: A base (typically AlCl₄⁻, formed in the first step) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product.

The choice of reagents and conditions is critical for a successful and high-yielding reaction:

-

1,2,3-Trifluorobenzene: This starting material is chosen for the specific 3,4,5-trifluoro substitution pattern on the final product. The fluorine atoms are deactivating, making the Friedel-Crafts reaction more challenging than with unsubstituted benzene. Therefore, stringent reaction conditions are necessary.

-

Glutaric Anhydride: This cyclic anhydride serves as the source of the five-carbon keto-acid chain. Its use is advantageous over the corresponding diacid chloride as it is less volatile and easier to handle.

-

Aluminum Chloride (AlCl₃): A strong Lewis acid is required to activate the glutaric anhydride and drive the reaction forward, especially with a deactivated aromatic ring. A stoichiometric amount of AlCl₃ is often necessary as the product ketone can form a complex with the catalyst.[2]

-

Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used to dissolve the reactants and facilitate the reaction without interfering with the Lewis acid catalyst.

The following diagram illustrates the overall synthetic workflow:

Sources

preliminary screening of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid for anticancer activity

An In-Depth Technical Guide: Preliminary Screening of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric Acid for Anticancer Activity

Abstract

The relentless pursuit of novel anticancer agents is a cornerstone of modern pharmacology. The introduction of fluorine-containing moieties, such as the trifluorophenyl group, into molecular scaffolds has proven to be a highly successful strategy in drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive framework for the preliminary in vitro screening of a novel candidate compound, 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid. We delineate a logical, multi-phase experimental workflow designed to first assess broad cytotoxicity and then to probe the fundamental mechanisms of action, including apoptosis induction and cell cycle disruption. This document serves as a technical blueprint for researchers, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice, ensuring a robust and insightful preliminary evaluation.

Compound of Interest: Rationale and Profile

Chemical Identity

-

Compound Name: 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid

-

Molecular Structure:

-

Key Features: The molecule possesses a trifluorophenyl ring, a ketone, and a terminal carboxylic acid. The high electronegativity of the fluorine atoms can significantly alter the electronic properties of the phenyl ring, potentially influencing interactions with biological targets.

Rationale for Anticancer Screening

The decision to screen this specific molecule is grounded in established medicinal chemistry principles. The trifluorophenyl group is a privileged moiety in several approved drugs and clinical candidates. Its presence can enhance lipophilicity, facilitating cell membrane permeability, and can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Furthermore, related structures incorporating fluorinated phenyl rings have demonstrated significant anticancer properties, including the ability to induce apoptosis and inhibit tubulin polymerization.[1][3] This provides a strong rationale for investigating the potential of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid as a novel cytotoxic agent.

Phase I: High-Throughput Cytotoxicity Screening

The primary objective of this phase is to determine the compound's ability to inhibit the growth of a diverse panel of human cancer cell lines. A multi-assay approach is recommended to ensure the reliability of the results and mitigate the risk of compound-specific artifacts.

Experimental Workflow: A Bird's-Eye View

The screening process follows a logical cascade, moving from broad, high-throughput assays to more focused mechanistic studies for promising "hits."

Caption: High-level experimental workflow for anticancer screening.

Selection of Cancer Cell Lines

A diverse panel of cell lines is critical to assess both the breadth and selectivity of the compound's activity. The National Cancer Institute's NCI-60 panel serves as an excellent model for this approach.[4] For a targeted preliminary screen, a representative selection is recommended.

Table 1: Recommended Panel of Human Cancer Cell Lines

| Cancer Type | Cell Line | Rationale |

| Lung Adenocarcinoma | A549 | Represents a common and aggressive form of lung cancer.[5] |

| Breast Adenocarcinoma | MCF-7 | An estrogen receptor-positive (ER+) line, crucial for breast cancer studies.[6] |

| Colorectal Carcinoma | HCT-116 | A well-characterized colon cancer line with known mutations (e.g., KRAS).[6] |

| Prostate Carcinoma | PC-3 | An androgen-independent cell line representing advanced prostate cancer.[6] |

| Normal Human Cells | hTERT-RPE1 | A non-cancerous retinal pigment epithelial cell line to assess general cytotoxicity. |

Cytotoxicity Assessment Methodologies

Employing two distinct assays based on different biological principles provides a self-validating system. The MTT assay measures metabolic activity, while the SRB assay quantifies total cellular protein.[7][8] This dual approach helps to rule out false results that could arise from compound interference with mitochondrial function (affecting MTT) or protein synthesis.

This colorimetric assay measures the reduction of yellow MTT by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.

-

Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

This assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[8][9]

-

Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

-

Cell Fixation: Gently remove the treatment medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.[8]

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air-dry completely.

-

SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[9]

-

Wash and Dry: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Shake the plate and measure the absorbance at 540 nm.[9]

Data Analysis and Hit Identification

For both assays, the percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Table 2: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM)

| Compound | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | PC-3 (Prostate) | hTERT-RPE1 (Normal) |

| Test Compound | 7.8 | 5.2 | 12.5 | 9.1 | > 100 |

| Doxorubicin | 0.5 | 0.2 | 0.4 | 1.1 | 5.5 |

A compound is typically considered a "hit" for further investigation if it demonstrates an IC₅₀ value below 10 µM in one or more cancer cell lines, with preference given to compounds showing a degree of selectivity (i.e., a significantly higher IC₅₀ in the non-cancerous cell line).

Phase II: Preliminary Mechanistic Elucidation

Once a compound is identified as a cytotoxic hit, the next critical step is to understand how it induces cell death. The two most common fates for cells treated with a cytotoxic agent are apoptosis (programmed cell death) and cell cycle arrest.

Assessment of Apoptosis Induction

Apoptosis is a tightly regulated process of cell suicide that is a primary mechanism for many effective anticancer drugs.[10] Its hallmarks include phosphatidylserine externalization and DNA fragmentation.[11]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic event), while PI is a DNA-binding dye that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).[12]

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

Data Interpretation:

-

Lower-Left Quadrant (Annexin V- / PI-): Live cells.

-

Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

-

Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and subsequently triggering cell death.[13]

This method uses the fluorescent dye Propidium Iodide (PI) to stain cellular DNA.[14] Because the amount of DNA doubles as cells progress from G1 to G2/M phase, the fluorescence intensity is directly proportional to the DNA content, allowing for quantification of cells in each phase via flow cytometry.[15]

-

Cell Culture and Treatment: Treat cells in 6-well plates with the test compound at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Collect all cells and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data on a linear scale.[15]

Caption: Logic diagram for cell cycle analysis via PI staining.

Potential Signaling Pathways and Future Directions

The results from the apoptosis and cell cycle assays provide crucial clues about the compound's mechanism. For example, a G2/M arrest could suggest interference with microtubule dynamics, a mechanism shared by many fluorinated compounds.[3] An induction of apoptosis points towards the activation of intrinsic or extrinsic cell death pathways.

Many small molecule inhibitors target key signaling cascades that are commonly dysregulated in cancer, such as the PI3K/AKT/mTOR and RAS/MAPK pathways, which control cell proliferation, survival, and apoptosis.[16][17][18]

Caption: Hypothetical inhibition of the PI3K/AKT survival pathway.

Future Directions:

-

Target Deconvolution: Utilize techniques like thermal proteome profiling or affinity chromatography to identify the direct protein target(s) of the compound.

-

Western Blot Analysis: Probe for key proteins in relevant pathways (e.g., phosphorylated AKT, cleaved PARP, Cyclin B1) to validate the hypothesized mechanism.

-

In Vivo Studies: If in vitro data is compelling, advance the compound to preclinical animal models, such as xenograft studies in mice, to assess efficacy and toxicity in a living system.[19]

Conclusion

This guide outlines a systematic and robust strategy for the preliminary in vitro evaluation of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid as a potential anticancer agent. By progressing from broad cytotoxicity screening across a diverse cell panel to more focused mechanistic assays, this workflow enables a comprehensive initial assessment of the compound's therapeutic potential. The data generated will form a critical foundation for go/no-go decisions and will guide subsequent, more intensive preclinical development efforts.

References

-

Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega. [Link]

-

3,3'-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. PLOS ONE. [Link]

-

Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Cancer Research. [Link]

- Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].

-

In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules. [Link]

-

Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. Cells. [Link]

-

Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

-

Reaction of 5-oxo-2-phenyl-4,4-bis(trifluoromethyl)-4,5-dihydro-1,3,2-benzodioxaphosphepine with chloral. The synthesis and spatial structure of 5-carbaphosphatrane containing a four-membered ring. ResearchGate. [Link]

-

Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. [Link]

-

Cancer Cell Lines for Drug Discovery and Development. Cancer Research. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. [Link]

-

Therapeutic Targeting of Regulated Signaling Pathways of Non-Small Cell Lung Carcinoma. ACS Omega. [Link]

-

Targeting Signaling Pathway Networks in Several Malignant Tumors: Progresses and Challenges. Frontiers in Oncology. [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

-

SRB Cytotoxicity Assay. Canvax. [Link]

-

Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. [Link]

-

Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]

-

Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules. [Link]

-

In vitro throughput screening of anticancer drugs using patient-derived cell lines cultured on vascularized three-dimensional stromal tissues. Scientific Reports. [Link]

-

Cell cycle analysis by flow cytometry. YouTube. [Link]

-

MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

Novel oxo-5-(trifluoromethyl)quinazolinyl amide derivatives and their anticancer activity. ResearchGate. [Link]

-

Programmed cell death detection methods: a systematic review and a categorical comparison. Cell Communication and Signaling. [Link]

-

Signaling Pathways in Drug Development. IntechOpen. [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. [Link]

-

Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

-

Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules. [Link]

-

Cancer Cell Lines and How CRISPR is Transforming Cancer Research. Synthego. [Link]

-

Cell-Based Assays in Cancer Research. IntechOpen. [Link]

-

CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]

-

A Scalable, One-Pot Synthesis of 1,2,3,4,5-Pentacarbomethoxy- cyclopentadiene. Synthesis. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]

-

Choosing an Apoptosis Detection Assay. Axion Biosystems. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

Dissecting the Anticancer Mechanism of Trifluoperazine on Pancreatic Ductal Adenocarcinoma. Cancers. [Link]

-

Analyzing Cancer Signaling: Pathways, Targets and Therapeutic Advances. Journal of Clinical and Medical Investigations. [Link]

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical and Biological sciences. [Link]

Sources

- 1. 3,3’-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. synthego.com [synthego.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Apoptosis Assays [sigmaaldrich.com]

- 11. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell-Based Assays in Cancer Research | IntechOpen [intechopen.com]

- 13. biocompare.com [biocompare.com]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. miltenyibiotec.com [miltenyibiotec.com]

- 16. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. longdom.org [longdom.org]

- 19. noblelifesci.com [noblelifesci.com]

exploring the use of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid as a chemical probe

An In-depth Technical Guide to Exploring 5-Oxo-5-(3,4,5-trifluorophenyl)valeric Acid as a Chemical Probe

Authored by: A Senior Application Scientist

Preamble: Unveiling a Potential Tool for Chemical Biology

In the landscape of chemical biology and drug discovery, chemical probes serve as powerful tools to interrogate complex biological systems, identify novel drug targets, and elucidate the mechanisms of action of bioactive molecules.[1] The strategic design of these molecular explorers is paramount to their success. This guide focuses on a compound of particular interest: 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid . While not yet extensively characterized in the literature as a probe, its structural features present a compelling case for its potential utility.

This document eschews a conventional review format. Instead, it serves as a forward-looking technical guide for researchers, outlining a strategic, hypothesis-driven approach to systematically evaluate and potentially validate this molecule as a novel chemical probe. We will proceed from its fundamental characteristics to a comprehensive, multi-stage experimental workflow designed to identify its targets and understand its biological context.

Section 1: Foundational Analysis of the Candidate Probe

The potential of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid as a chemical probe is rooted in its distinct chemical architecture. A rational assessment of its functional groups provides the basis for our investigational strategy.

1.1. Physicochemical and Structural Properties

| Property | Value / Description | Source |

| CAS Number | 898765-89-4 | |

| Molecular Formula | C₁₁H₉F₃O₃ | |

| Molecular Weight | 250.18 g/mol | Inferred from formula |

| Structure | A valeric acid backbone, functionalized with a ketone at the 5-position, which is in turn attached to a 3,4,5-trifluorophenyl ring. | N/A |

1.2. The Strategic Importance of Each Molecular Component

-

The Trifluorophenyl Ketone Moiety: The ketone carbonyl is an electrophilic center. The presence of the electron-withdrawing trifluorophenyl ring significantly enhances this electrophilicity. This "warhead" is a key feature, suggesting the potential for covalent interaction with nucleophilic residues (e.g., serine, cysteine, lysine) in the active sites of enzymes. Trifluoromethyl ketones are known for their ability to form stable hemiacetals or hemiketals with serine hydrolases, making them effective inhibitors and probes.

-

The Valeric Acid Backbone: This five-carbon chain serves two potential purposes. Firstly, it acts as a spacer, positioning the reactive ketone warhead at a specific distance from the carboxylic acid terminus. This geometry is critical for fitting into enzyme active sites. Secondly, valeric acid is a short-chain fatty acid (SCFA), a class of molecules with increasingly recognized roles in cellular signaling, metabolism, and as epigenetic modulators (e.g., as histone deacetylase inhibitors).[2][3] This suggests the probe might be recognized by enzymes involved in fatty acid metabolism or signaling pathways regulated by SCFAs.

-

The Terminal Carboxylic Acid: This functional group is a critical "handle" for synthetic modification. It allows for the attachment of reporter tags, such as fluorophores for imaging applications or biotin for affinity purification-based target identification. It also provides a point of attachment for an alkyne or azide group, enabling the use of bioorthogonal chemistry (e.g., "click chemistry") for two-step labeling procedures.[4]

Based on this analysis, we hypothesize that 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid is a candidate activity-based probe for enzymes that recognize short-chain fatty acids and utilize a nucleophilic residue for catalysis.

Section 2: A Validated Workflow for Target Identification and Validation

The following sections detail a comprehensive, multi-stage experimental plan to test our hypothesis. This workflow is designed to be self-validating, with each stage providing the necessary evidence to proceed to the next.

Stage 1: Synthesis of a Bioorthogonal "Warhead" Probe

The native compound is unsuitable for direct target identification. The first critical step is to synthesize a derivative suitable for Activity-Based Protein Profiling (ABPP), a powerful proteomic technique for identifying enzyme activities in complex biological samples.[1] We will modify the carboxylic acid handle with a terminal alkyne for subsequent click chemistry.

Protocol 1: Synthesis of the Alkyne-Derivatized Probe

-

Starting Material: 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid.

-

Amine Coupling: React the carboxylic acid with propargylamine using a standard peptide coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate aprotic solvent (e.g., Dichloromethane or DMF).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Purification: Upon completion, perform an aqueous workup to remove excess reagents. Purify the crude product using column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product, now an amide-linked terminal alkyne, using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Stage 2: Activity-Based Protein Profiling (ABPP) for Target Discovery

With the alkyne-derivatized probe in hand, we can now perform an ABPP experiment to identify potential protein targets in a relevant biological system (e.g., a cancer cell line lysate).

Experimental Workflow: ABPP for Target Identification

Caption: Hypothetical pathway modulation by the chemical probe.

Section 3: Conclusion and Forward Outlook

This guide has outlined a rigorous, hypothesis-driven framework for evaluating 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid as a novel chemical probe. By leveraging its inherent chemical reactivity and structural motifs, this molecule holds the potential to be a valuable tool for exploring the function of enzymes involved in fatty acid metabolism and signaling. The described workflow, from rational probe design and synthesis to state-of-the-art proteomic screening and rigorous biochemical validation, provides a clear and actionable path for any research team aiming to unlock the potential of this and other promising, uncharacterized small molecules. The successful execution of this strategy will not only validate a new chemical tool but may also uncover novel biology and present new opportunities for therapeutic intervention.

References

-

Rational Design of an α-Ketoamide-Based Near-Infrared Fluorescent Probe Specific for Hydrogen Peroxide in Living Systems. Analytical Chemistry - ACS Publications. [Link]

-

Introduction of the α-ketoamide structure: en route to develop hydrogen peroxide responsive prodrugs. RSC Publishing. [Link]

-

Design, synthesis and biological application of chemical probes for bio-imaging. RSC Publishing. [Link]

-

Natural Products as Chemical Probes. PMC - NIH. [Link]

-

Valeric Acid: A Small Molecule with Big Impacts on Human Health. MetwareBio. [Link]

-

Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. PMC. [Link]

-

Design and Synthesis of Fluorescence-Labeled TAK779 Analogs as Chemical Probes. MDPI. [Link]

-

Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications (RSC Publishing). [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

-

5-Oxo-ETE Receptor Antagonists. PMC. [Link]

-

Rational Design of Small Molecule Fluorescent Probes for Biological Applications. PMC. [Link]

-

Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders. PubMed. [Link]

Sources

- 1. Natural Products as Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio [metwarebio.com]

- 3. Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

synthesis protocol for 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid via Friedel-Crafts acylation

Synthesis Protocol for 5-Oxo-5-(3,4,5-trifluorophenyl)valeric Acid via Friedel-Crafts Acylation

Introduction & Mechanistic Rationale

The synthesis of 5-oxo-5-(3,4,5-trifluorophenyl)valeric acid represents a critical carbon-carbon bond-forming step in the development of fluorinated active pharmaceutical ingredients (APIs). This transformation is achieved via a Friedel-Crafts acylation, utilizing glutaric anhydride as the acylating agent and anhydrous aluminum chloride ( AlCl3 ) as the Lewis acid catalyst.

Regiochemical Causality: Electrophilic aromatic substitution on polyfluorinated benzenes presents unique regiochemical challenges. Fluorine is highly electronegative (inductive deactivation) but possesses lone pairs capable of resonance donation (ortho/para directing). In standard 1,2,3-trifluorobenzene, the 4-position is activated by two ortho/para relationships (to F-1 and F-3), while the 5-position is only activated by one (para to F-2). Consequently, direct Friedel-Crafts acylation heavily favors the 2,3,4-trifluorophenyl isomer. To isolate the 3,4,5-trifluorophenyl architecture, researchers must either employ preparative chromatographic separation of the resulting regioisomers or utilize a pre-functionalized directing group (such as a trimethylsilyl group at the 5-position) to force ipso-substitution. The protocol below outlines the fundamental acylation framework, which serves as the core synthetic engine regardless of the specific directing strategy employed[1].

Mechanistic pathway of the Friedel-Crafts acylation generating the target valeric acid derivative.

Experimental Design & Quantitative Parameters

While some legacy protocols use the fluorobenzene substrate as both the reactant and the solvent, this approach is economically unviable for expensive polyfluorinated arenes and often leads to an increase in desfluoro impurities[1]. Instead, this protocol utilizes dichloromethane (DCM) as an inert, halogenated solvent to ensure homogeneity, control the reaction exotherm, and facilitate scale-up[1].

Causality behind Catalyst Stoichiometry: In standard Friedel-Crafts acylations utilizing anhydrides, a minimum of two molar equivalents of the Lewis acid ( AlCl3 ) is strictly required. The first equivalent coordinates with the anhydride to facilitate ring-opening and generation of the highly electrophilic acylium ion. The second equivalent coordinates with the carbonyl oxygen of the newly formed ketone product, effectively sequestering the catalyst. A slight excess (0.2 eq) is added to compensate for trace environmental moisture and ensure complete conversion.

Table 1: Stoichiometric Parameters for Acylation

| Component | Role | MW ( g/mol ) | Equivalents | Amount |

| 1,2,3-Trifluorobenzene | Aromatic Substrate | 132.08 | 1.0 | 13.2 g (100 mmol) |

| Glutaric Anhydride | Acylating Agent | 114.10 | 1.1 | 12.5 g (110 mmol) |

| Aluminum Chloride | Lewis Acid Catalyst | 133.34 | 2.2 | 29.3 g (220 mmol) |

| Dichloromethane | Solvent | 84.93 | N/A | 100 mL |

Table 2: Critical Process Parameters (CPPs)

| Parameter | Target Range | Mechanistic Rationale |

| Acylium Generation Temp | 0 °C to 5 °C | Suppresses premature degradation of the anhydride and controls the initial exotherm[2]. |

| Propagation Temp | 10 °C to 15 °C | Balances the activation energy required for the Wheland intermediate formation against the risk of polyacylation[1]. |

| Quench Temp | < 20 °C | Prevents thermal hydrolysis of the target ketone and safely dissipates the violent AlCl3 /water reaction[2]. |

Step-by-Step Methodology

Phase 1: Catalyst Activation and Acylium Generation

-

Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, an internal temperature probe, a nitrogen inlet, and a pressure-equalizing addition funnel.

-

Purge the system with inert nitrogen gas for 10 minutes to eliminate ambient moisture.

-

Charge the flask with anhydrous AlCl3 (29.3 g, 220 mmol) and 50 mL of anhydrous DCM.

-

Cool the suspension to 0 °C – 5 °C using an external ice-water bath.

-

In a separate dry flask, dissolve glutaric anhydride (12.5 g, 110 mmol) in 25 mL of DCM. Transfer this solution to the addition funnel.

-

Add the glutaric anhydride solution dropwise to the AlCl3 suspension over 30 minutes.

-

Self-Validation Check: The suspension will transition into a turbid, slightly colored complex, indicating the successful generation of the acylium ion.

-

Phase 2: Substrate Addition and Electrophilic Attack

-

Dissolve 1,2,3-trifluorobenzene (13.2 g, 100 mmol) in the remaining 25 mL of DCM.

-

Add the substrate solution dropwise to the reaction mixture over 45 minutes, ensuring the internal temperature strictly remains below 12 °C[2].

-

Once the addition is complete, remove the ice bath and allow the reaction to gradually warm to 10 °C – 15 °C.

-

Stir the mixture vigorously for 90 to 120 minutes.

Phase 3: Exotherm Quenching and Hydrolysis

-

Cool the reaction mixture back to 0 °C – 5 °C.

-

Prepare a quench bath consisting of 100 g of crushed ice and 50 mL of 1N HCl in a large beaker (1 L).

-

Slowly pour the reaction mixture into the vigorously stirred quench bath.

-

Critical Safety Note: The hydrolysis of the AlCl3 -ketone complex is highly exothermic. Monitor the temperature closely to ensure it does not exceed 20 °C to prevent product degradation[2].

-

-

Transfer the biphasic mixture to a separatory funnel. Separate the lower organic (DCM) layer. Extract the aqueous layer with an additional 50 mL of DCM. Combine the organic layers.

Phase 4: Acid-Base Purification Causality: Because the product contains a terminal carboxylic acid (valeric acid derivative), it exhibits pH-dependent solubility. Acid-base extraction isolates the target molecule from neutral organic impurities and unreacted starting materials[2].

-

Extract the combined DCM layers with 150 mL of a 5% aqueous NaHCO3 solution. The target molecule will deprotonate and migrate into the aqueous phase as a sodium salt.

-

Discard the organic layer (which contains unreacted fluorobenzene and neutral byproducts).

-

Filter the aqueous layer through a pad of diatomaceous earth to remove any suspended aluminum hydroxide salts[2].

-

Cool the aqueous filtrate in an ice bath to 5 °C.

-

Slowly add concentrated HCl dropwise until the solution reaches pH 1. The product, 5-oxo-5-(3,4,5-trifluorophenyl)valeric acid, will crash out of the solution as a white precipitate[2].

-

Collect the solid via vacuum filtration, wash with 50 mL of ice-cold deionized water, and dry under vacuum at 50 °C for 16 hours[2].

Analytical Validation & In-Process Controls (IPCs)

-

IPC 1 (Reaction Monitoring): Pull a 0.1 mL aliquot at the 90-minute mark, quench in 1 mL of 1N HCl, extract with ethyl acetate, and analyze via 19F NMR. The disappearance of the starting material's symmetrical fluorine signals confirms reaction completion.

-

IPC 2 (Regioisomer Ratio): Analyze the crude precipitate via HPLC (C18 column, Acetonitrile/Water with 0.1% TFA). If the 2,3,4-trifluorophenyl isomer is present as the major kinetic product, subject the crude solid to repeated recrystallizations from toluene/heptane or preparative chromatography to isolate the pure 3,4,5-trifluorophenyl target.

-

IPC 3 (pH Verification): During the final precipitation (Phase 4, Step 5), use a calibrated pH meter or high-resolution pH paper to ensure the aqueous layer is ≤ pH 1. Incomplete acidification will result in significant yield loss due to the valeric acid remaining partially ionized in the aqueous phase.

Sources

purification method for 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid using column chromatography

Application Note: Chromatographic Purification Strategies for 5-Oxo-5-(3,4,5-trifluorophenyl)valeric Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Methodological Protocol & Mechanistic Guide

Introduction & Scope

The isolation of highly functionalized fluorinated building blocks is a critical bottleneck in pharmaceutical development. 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid is a versatile aroyl-carboxylic acid intermediate. However, its purification presents a classic chromatographic dichotomy: the highly lipophilic trifluorophenyl ring drives solubility in organic phases, while the terminal carboxylic acid engages in severe hydrogen bonding with stationary phases.

As a Senior Application Scientist, I have designed this protocol to move beyond generic purification templates. This guide details the causality behind mobile phase selection, the necessity of dry loading, and the exact step-by-step workflow required to achieve >99% purity of this specific keto-acid without sacrificing yield.

Physicochemical Profiling

Before executing any chromatographic separation, the physicochemical parameters of the analyte must dictate the workflow.

Table 1: Physicochemical Properties of the Target Analyte

| Property | Value / Characteristic | Chromatographic Implication |

| Molecular Formula | C₁₁H₉F₃O₃ | Moderate molecular weight (246.18 g/mol ); UV active. |

| Functional Groups | Aryl ketone, Carboxylic acid | Dual polarity; prone to streaking on bare silica. |

| Estimated pKa | ~4.5 – 4.8 | Partially ionizes on acidic silica surfaces. |

| Solubility Profile | High in EtOAc/THF; Low in Hexane | Liquid loading in non-polar eluents is impossible. |

| UV Absorbance | λmax ~ 254 nm | Excellent chromophore for real-time UV fraction monitoring. |

Mechanistic Insights: Overcoming the "Silanol Effect"

The primary reason carboxylic acids fail to resolve on standard normal-phase silica gel (SiO₂) is the Silanol Effect . Bare silica gel is densely coated with unendcapped silanol groups (-SiOH). When 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid enters the column, two detrimental phenomena occur:

-

Strong Hydrogen Bonding: The carboxylic acid dimerizes with the silanol groups, causing the analyte to adhere tightly to the stationary phase.

-

Partial Ionization: The slightly acidic nature of silica can induce partial deprotonation of the valeric acid derivative, creating a mixed population of neutral and anionic species that elute at different rates.

The Solution (Causality): To circumvent this, we introduce a sacrificial acidic modifier—typically 1% Acetic Acid (AcOH) or Formic Acid—into the mobile phase. The modifier serves a dual purpose: it protonates the silanol groups on the silica surface (masking them from the analyte) and completely suppresses the ionization of the target carboxylic acid, forcing it into its neutral, lipophilic state. This transforms a comet-like streak into a sharp, symmetrical elution band, a principle foundational to modern flash chromatography methodologies ()[1].

Workflow Visualization

Workflow for the normal-phase purification of carboxylic acids using an acidic modifier.

Experimental Protocol: Self-Validating Normal-Phase Chromatography

This protocol is designed as a self-validating system. Each step includes a physical observation that confirms the procedure is proceeding correctly.

Step 1: Mobile Phase Preparation & TLC Validation

-

Prepare a solvent system of Hexane : Ethyl Acetate : Acetic Acid (70 : 29 : 1 v/v/v) .

-

Spot the crude mixture on a standard silica gel 60 F254 TLC plate.

-

Validation Checkpoint: Elute the plate. Under UV light (254 nm), the target compound must appear as a tight, circular spot with an Rf of ~0.25 to 0.30. If the spot is streaking, increase the AcOH concentration to 2%.

Step 2: Sample Preparation via Dry Loading

Causality: Because the target acid is insoluble in the 70% hexane starting mixture, liquid loading would require dissolving the sample in pure EtOAc. Injecting a strong polar solvent directly onto the column causes immediate band broadening and ruins resolution.

-

Dissolve the crude 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid in a minimal volume of Tetrahydrofuran (THF) or Ethyl Acetate.

-

Add Celite 545 (or dry silica gel) at a 2:1 mass ratio to the crude compound.

-

Evaporate the solvent slowly on a rotary evaporator until a fine, free-flowing powder is obtained.

-

Validation Checkpoint: The powder must not clump. Clumping indicates residual solvent, which will cause channeling in the column.

Step 3: Column Packing & Equilibration

-

Slurry pack a flash column with 40-63 μm silica gel using the 70:29:1 (Hexane:EtOAc:AcOH) mobile phase[1].

-

Pass at least 2 column volumes (CV) of the mobile phase through the silica to fully protonate the silanol groups.

-

Carefully pour the dry-loaded sample onto the flat surface of the silica bed. Cap with a 1 cm layer of clean sea sand to prevent physical disruption during solvent addition.

Step 4: Isocratic Elution & Fraction Collection

-

Elute the column isocratically. The fluorinated aroyl group provides strong UV absorbance, allowing for easy tracking if using an automated flash system (e.g., monitoring at 254 nm and 280 nm).

-

Collect fractions in clean borosilicate tubes.

Step 5: Azeotropic Solvent Removal (Critical Step)

Causality: Acetic acid (bp 118 °C) is notoriously difficult to remove via standard rotary evaporation and will contaminate downstream NMR analysis or biological assays.

-

Pool the fractions containing the pure target compound.

-

Add Toluene to the pooled fractions in a 1:1 volume ratio. Toluene forms a low-boiling azeotrope with acetic acid.

-

Evaporate under reduced pressure (40 °C water bath).

-

Validation Checkpoint: The final product should precipitate as a crisp, white to off-white crystalline solid with no lingering odor of vinegar (acetic acid).

Quantitative Data: Elution Parameters

Table 2: Gradient Optimization and Expected Rf Values

| Eluent System (Hexane : EtOAc : AcOH) | Target Compound Rf | Chromatographic Behavior & Causality |

| 80 : 20 : 0 (No Modifier) | 0.05 (Severe Streaking) | Target is retained via unchecked hydrogen bonding. |

| 70 : 29 : 1 (Isocratic Protocol) | 0.28 (Sharp Band) | Optimal resolution; silanols are suppressed. |

| 50 : 49 : 1 (Flush) | 0.65 | Rapid co-elution with polar impurities; poor separation. |

Orthogonal Strategy: Reversed-Phase (C18) Chromatography

If the crude mixture contains closely related fluorinated isomers (e.g., 2,4,5-trifluorophenyl derivatives) that cannot be resolved via normal phase, an orthogonal reversed-phase (RP) approach is required.

Utilize a C18 stationary phase with a mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA) . The Trifluoroacetic Acid (TFA) acts identically to acetic acid by keeping the valeric acid derivative fully protonated, allowing it to partition effectively into the hydrophobic C18 chains. This method is highly effective for preparative-scale separations of polar carboxylic acids ()[2].

References

-

Senzer, B. D.; Varongchayakul, C.; Danheiser, R. L.; Daniels, B.; Dong, V. M. "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses, 2025, 102, 276-302. URL:[Link]

-

Teledyne ISCO. "RediSep C-18 reversed phase column purification of carboxylic acids." Chromatography Application Note AN53, 2012. URL:[Link]

Sources

developing an in vitro assay for 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid activity

Application Note: In Vitro Assay Development for the Biochemical Evaluation of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid against AKR1C3

Target Audience: Researchers, Assay Biologists, and Drug Discovery Scientists Focus: Oxidoreductase Enzymology, Castration-Resistant Prostate Cancer (CRPC) Therapeutics, High-Throughput Screening (HTS)

Scientific Rationale & Structural Causality

In the landscape of oncology and endocrinology, Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) has emerged as a critical therapeutic target. AKR1C3 functions primarily as a 17-ketosteroid reductase, catalyzing the NADPH-dependent reduction of weak androgens (e.g., androstenedione) into potent androgens (e.g., testosterone), thereby driving the progression of castration-resistant prostate cancer (CRPC)[1][2].

Historically, non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin have been utilized as potent AKR1C3 inhibitors[3][4]. However, their clinical utility is severely limited by off-target cyclooxygenase (COX) inhibition[5].

5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid (CAS 898765-89-4)[6] represents a highly rational scaffold for next-generation AKR1C3 modulation. As an assay development scientist, I select this compound for evaluation based on three distinct structural causalities:

-

The Valeric Acid Moiety: Mimics the aliphatic carboxylic acid of indomethacin and endogenous prostaglandins, anchoring the molecule via hydrogen bonding to the catalytic tetrad (Tyr55, His117, Lys84, Asp50) of AKR1C3.

-

The 3,4,5-Trifluorophenyl Ring: The incorporation of fluorine atoms significantly alters the electron density and lipophilicity of the phenyl ring, enhancing hydrophobic interactions within the enzyme's steroid-binding pocket while resisting oxidative metabolism.

-

The 5-Oxo Group: Acts as a critical probe. It can either serve as a hydrogen bond acceptor to stabilize the inhibitor-enzyme complex or act as a direct substrate for NADPH-dependent reduction, allowing us to profile the compound as either a competitive inhibitor or a pro-drug substrate.

Assay Design & The Self-Validating System

To evaluate this compound, we utilize a continuous spectrophotometric kinetic assay. The reaction monitors the consumption of the cofactor NADPH by tracking the decrease in absorbance at 340 nm[1][7].